molecular formula C22H19F3N4O3 B264731 N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

カタログ番号 B264731
分子量: 444.4 g/mol
InChIキー: CXFSBDGUWYJQBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as BPTP, is a chemical compound that has shown potential in scientific research for its ability to modulate the activity of certain proteins in the body.

作用機序

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide works by binding to the catalytic site of PTPs, which prevents the enzymes from carrying out their normal function of dephosphorylating target proteins. This results in an accumulation of phosphorylated proteins, which can lead to the activation of downstream signaling pathways. The exact mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide modulates PTP activity is still being studied, but it is thought to involve a conformational change in the enzyme that prevents it from carrying out its normal function.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide can enhance the activity of certain signaling pathways, including the insulin signaling pathway and the JAK/STAT pathway. In vivo studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide can improve glucose tolerance and insulin sensitivity in mice, which suggests that it could have potential as a treatment for type 2 diabetes. N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has also been shown to have anti-inflammatory effects in vitro and in vivo, which could have implications for the treatment of autoimmune disorders.

実験室実験の利点と制限

One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its specificity for PTPs. Because N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide specifically targets these enzymes, it can be used to study the role of PTPs in various signaling pathways without affecting other enzymes or pathways. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is that it can be difficult to synthesize and purify, which can limit its availability and increase the cost of experiments.

将来の方向性

There are a number of future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide in scientific research. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide as a treatment for cancer. Because PTPs play a key role in regulating cellular signaling pathways, inhibiting their activity with N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide could have implications for the treatment of various types of cancer. Another area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide as a treatment for autoimmune disorders. By inhibiting PTP activity, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide could help to reduce inflammation and improve immune function. Finally, there is also interest in using N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide to study the role of PTPs in various signaling pathways, which could lead to a better understanding of the mechanisms underlying various diseases.

合成法

The synthesis method for N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 1,3-benzodioxole, 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and various reagents and solvents. The synthesis involves multiple steps, including the protection of certain functional groups, the formation of key intermediates, and the deprotection of those groups to yield the final product, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide.

科学的研究の応用

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential in scientific research for its ability to modulate the activity of certain proteins in the body. Specifically, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a key role in regulating cellular signaling pathways. By inhibiting PTP activity, N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide has the potential to enhance the activity of certain signaling pathways, which could have implications for the treatment of various diseases, including cancer, autoimmune disorders, and metabolic disorders.

特性

製品名

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

分子式

C22H19F3N4O3

分子量

444.4 g/mol

IUPAC名

N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H19F3N4O3/c23-22(24,25)19-9-16(14-4-2-1-3-5-14)28-20-15(11-27-29(19)20)21(30)26-10-13-6-7-17-18(8-13)32-12-31-17/h1-8,11,16,19,27H,9-10,12H2,(H,26,30)

InChIキー

CXFSBDGUWYJQBU-UHFFFAOYSA-N

異性体SMILES

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

SMILES

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

正規SMILES

C1C(N=C2C(=CNN2C1C(F)(F)F)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。